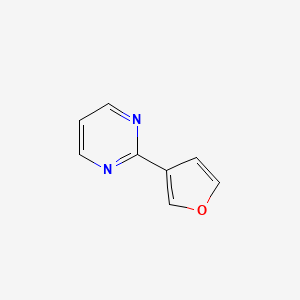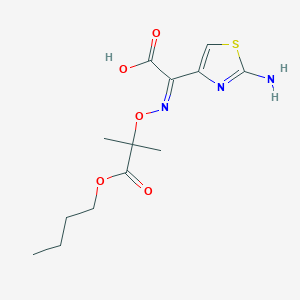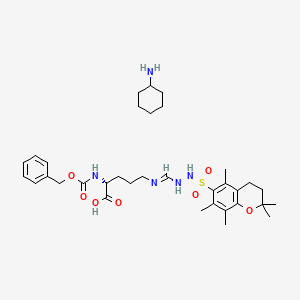
1,2,4-Triazine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazine-3-carbohydrazide is a heterocyclic compound that contains a triazine ring with a carbohydrazide functional group. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of nitrogen atoms in the triazine ring imparts unique chemical properties, making it a versatile building block for the synthesis of various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Triazine-3-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of carbohydrazide with 1,2-dicarbonyl compounds. This reaction typically yields a series of ylidene derivatives, such as mono- or bishydrazones, depending on the structure of the dicarbonyl compound and the nature of the solvent . Another method involves the [4 + 2] domino annulation reactions, which are efficient and provide moderate to high yields using easily available materials like ketones, aldehydes, alkynes, secondary alcohols, and alkenes .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The process may include the use of hydrazine or its aqueous solutions with formamide at elevated temperatures (140° to 210°C) to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common due to the presence of nitrogen atoms in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve specific solvents and temperature control to optimize yields.
Major Products Formed
The major products formed from these reactions include various hydrazones, dihydrotriazinones, and other nitrogen-rich derivatives .
Applications De Recherche Scientifique
1,2,4-Triazine-3-carbohydrazide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,4-Triazine-3-carbohydrazide involves its interaction with molecular targets through hydrogen bonding and other interactions. The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network, contributing to the high density, insensitivity, and thermal stability of the compound . In biological systems, the compound can interfere with various signaling pathways, inducing cell death in cancer cells and inhibiting the growth of microorganisms .
Comparaison Avec Des Composés Similaires
1,2,4-Triazine-3-carbohydrazide can be compared with other similar compounds, such as:
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound is also nitrogen-rich and used in the synthesis of energetic salts.
4-Amino-3,8-dinitropyrazolo[5,1-c][1,2,4]triazine: A fused energetic pyrazolotriazine with good thermal stability.
The uniqueness of this compound lies in its versatile chemical reactivity and wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
89033-53-4 |
|---|---|
Formule moléculaire |
C4H5N5O |
Poids moléculaire |
139.12 g/mol |
Nom IUPAC |
1,2,4-triazine-3-carbohydrazide |
InChI |
InChI=1S/C4H5N5O/c5-8-4(10)3-6-1-2-7-9-3/h1-2H,5H2,(H,8,10) |
Clé InChI |
YHMZMHSTHRUTCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=NC(=N1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13112741.png)
![2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione](/img/structure/B13112749.png)




![2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B13112767.png)





![[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid](/img/structure/B13112820.png)
